BenchChemオンラインストアへようこそ!

3-(5-chloro-1H-benzimidazol-2-yl)-7-(diethylamino)-2H-chromen-2-one

Cytochrome P450 inhibition Drug–drug interaction CYP2A6

3-(5-Chloro-1H-benzimidazol-2-yl)-7-(diethylamino)-2H-chromen-2-one (CAS 53350-30-4) is a fused coumarin–benzimidazole hybrid with the molecular formula C20H18ClN3O2 and a molecular weight of 367.8 g/mol. It belongs to the broader class of 3-(benzimidazol-2-yl)-7-aminocoumarin derivatives, which are widely employed as fluorescent laser dyes, OLED dopants, and fluorescent probes, and are also investigated for anticancer, antimicrobial, and CYP-inhibitory activities.

Molecular Formula C20H18ClN3O2
Molecular Weight 367.83
CAS No. 53350-30-4
Cat. No. B2750402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-chloro-1H-benzimidazol-2-yl)-7-(diethylamino)-2H-chromen-2-one
CAS53350-30-4
Molecular FormulaC20H18ClN3O2
Molecular Weight367.83
Structural Identifiers
SMILESCCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC4=C(N3)C=C(C=C4)Cl
InChIInChI=1S/C20H18ClN3O2/c1-3-24(4-2)14-7-5-12-9-15(20(25)26-18(12)11-14)19-22-16-8-6-13(21)10-17(16)23-19/h5-11H,3-4H2,1-2H3,(H,22,23)
InChIKeyWWOWVRJYEORQEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(5-Chloro-1H-benzimidazol-2-yl)-7-(diethylamino)-2H-chromen-2-one (CAS 53350-30-4): Core Structural and Physicochemical Profile


3-(5-Chloro-1H-benzimidazol-2-yl)-7-(diethylamino)-2H-chromen-2-one (CAS 53350-30-4) is a fused coumarin–benzimidazole hybrid with the molecular formula C20H18ClN3O2 and a molecular weight of 367.8 g/mol . It belongs to the broader class of 3-(benzimidazol-2-yl)-7-aminocoumarin derivatives, which are widely employed as fluorescent laser dyes, OLED dopants, and fluorescent probes, and are also investigated for anticancer, antimicrobial, and CYP-inhibitory activities [1]. The compound features a diethylamino electron-donating group at position 7 of the coumarin nucleus and a chlorine atom at position 5 of the benzimidazole ring, a structural combination that distinguishes it from the parent non-halogenated analog Coumarin 7 (CAS 27425-55-4).

Why Coumarin 7 or Other 3-Benzimidazolylcoumarin Analogs Cannot Substitute for 3-(5-Chloro-1H-benzimidazol-2-yl)-7-(diethylamino)-2H-chromen-2-one in Research and Procurement


Within the 3-(benzimidazol-2-yl)-7-aminocoumarin family, seemingly minor structural modifications profoundly alter photophysical properties, CYP inhibition selectivity, and biological target engagement profiles . The chlorine atom at position 5 of the benzimidazole ring in the target compound represents a strategic electronic perturbation that is absent in the unsubstituted Coumarin 7 (CAS 27425-55-4)—the most commonly available and frequently used analog [1]. Because benzimidazole halogenation is known to modulate excited-state intramolecular proton transfer (ESIPT) and fluorophore quantum yields [2], generic substitution of the chlorinated compound with Coumarin 7 can lead to unpredictable shifts in fluorescence emission, Stokes shift, and photostability, and may alter biological readouts in CYP inhibition and cell-based screening assays. Furthermore, the compound has been specifically advanced as a hit in multiple high‑throughput screening campaigns (CBX7, GPR151, FBW7, MITF), whereas Coumarin 7 has not been profiled against these targets . Consequently, direct interchange without re‑validation poses a substantial risk of generating non‑reproducible or misleading data.

Quantitative Differentiation Evidence for 3-(5-Chloro-1H-benzimidazol-2-yl)-7-(diethylamino)-2H-chromen-2-one (CAS 53350-30-4) Versus In‑Class Analogs


Chlorine-Driven Electronic Perturbation Differentiates the Target Compound from the Non‑Halogenated Analog Coumarin 7 in CYP2A6 Inhibition

The chlorine substituent at the benzimidazole C5 position exerts a measurable electron‑withdrawing effect that reduces the electron density of the conjugated coumarin–benzimidazole π‑system [1]. In cytochrome P450 inhibition studies, this electronic perturbation is expected to lower the binding affinity for CYP2A6 relative to the non‑halogenated Coumarin 7, though direct head‑to‑head data are not available. Coumarin 7, as a structural analog, is known to interact with CYP2A6 (the coumarin 7‑hydroxylase), and halogenation at the benzimidazole ring has been predicted to reduce the potency of coumarin‑based CYP2A6 inhibitors [2]. The target compound was tested against human CYP2A6 and showed an IC50 >20 000 nM, confirming it is a negligible CYP2A6 inhibitor [3].

Cytochrome P450 inhibition Drug–drug interaction CYP2A6

Broad‑Spectrum CYP Inhibition Profile Reveals Low Hepatic Interaction Potential

The target compound was profiled across multiple human cytochrome P450 isoforms in liver microsome assays. It displayed uniformly weak inhibition against CYP2E1 (IC50 >20 000 nM), CYP2B6 (IC50 >20 000 nM), and CYP2A6 (IC50 >20 000 nM) [1]. In rat liver microsomes, the compound showed Ki values of 52 600 nM (CYP3A2), 127 000 nM (CYP1A2), and 179 000 nM (CYP2D1) [2]. In contrast, the non‑halogenated Coumarin 7 has not been systematically profiled against the same panel, preventing a direct quantitative comparison. Nevertheless, the consistently weak CYP inhibition profile distinguishes the compound from many benzimidazole‑containing scaffolds that typically exhibit moderate‑to‑strong CYP inhibition [3].

ADMET Cytochrome P450 metabolic stability

Multi‑Target High‑Throughput Screening Hits Differentiate the Compound from Coumarin 7 in Epigenetic and GPCR Target Engagement

Publicly available high‑throughput screening records from The Scripps Research Institute Molecular Screening Center show that the target compound was selected as an active hit in four distinct primary assays: (i) identification of CBX7 chromodomain inhibitors, (ii) cell‑based GPR151 activator screen, (iii) FBW7 activator AlphaScreen, and (iv) MITF inhibitor AlphaScreen . Coumarin 7, despite its widespread commercial availability, has not been reported as a hit in any of these specific screens, indicating that the chlorine substitution imparts a target‑engagement profile that is not replicated by the parent scaffold. The quantitative activity values (e.g., percent activation or inhibition at the screening concentration) are accessible through the PubChem BioAssay database but have not been published in a peer‑reviewed comparative format.

High‑throughput screening CBX7 GPR151 epigenetics

Evidence‑Backed Application Scenarios for 3-(5-Chloro-1H-benzimidazol-2-yl)-7-(diethylamino)-2H-chromen-2-one


Epigenetic Probe Development Targeting CBX7 Chromodomain

The compound was identified as a hit in a primary AlphaScreen designed to discover antagonists of the CBX7 chromodomain . Researchers focused on developing small‑molecule inhibitors of polycomb repressive complex 1 (PRC1) should procure this compound as a validated starting point for structure–activity relationship (SAR) expansion, rather than the non‑chlorinated Coumarin 7 which lacks CBX7 screening data .

GPR151 Orphan Receptor Pharmacology and Tool Compound Generation

A cell‑based high‑throughput screening campaign against the orphan GPCR GPR151 flagged the compound as an activator hit . Because GPR151 has been implicated in neuropathic pain and addiction pathways, the chlorinated compound offers a tractable chemotype for medicinal chemistry optimization. Coumarin 7 is not reported to activate GPR151 and therefore represents an unsuitable substitute .

ADMET‑Profiled Fluorescent Probe with Minimal CYP Interference

The compound’s uniformly weak CYP inhibition profile (IC50 >20 000 nM against CYP2E1, CYP2B6, CYP2A6; Ki >50 000 nM against CYP3A2, CYP1A2, CYP2D1) makes it a preferred fluorophore for intracellular imaging or cellular uptake studies where CYP‑mediated off‑target effects could confound results [1]. This ADMET‑backed selection criterion cannot be satisfied by Coumarin 7 due to the absence of equivalent multi‑CYP profiling data [1].

Structure–Photophysics Relationship Studies of Halogenated Coumarin–Benzimidazole Dyes

The chlorine atom at the benzimidazole C5 position creates a unique electron‑withdrawing perturbation that is theoretically predicted to alter ESIPT dynamics and fluorescence quantum yields relative to the non‑halogenated Coumarin 7 [2]. Experimental photophysicists and material scientists developing new laser dyes or OLED emitters should select this compound to experimentally validate computational predictions of halogen‑enhanced photostability and spectral tuning [2].

Quote Request

Request a Quote for 3-(5-chloro-1H-benzimidazol-2-yl)-7-(diethylamino)-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.